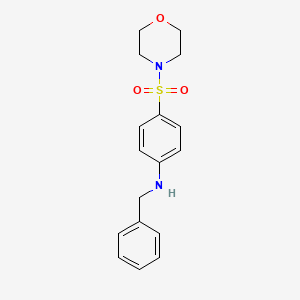

N-苄基-4-(吗啉-4-磺酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-benzyl-4-(morpholine-4-sulfonyl)aniline is a chemical structure that is part of a broader class of compounds featuring a morpholine ring and a sulfonyl group. This class of compounds has been studied for various properties and activities, including their conformational dynamics and potential antimycobacterial activities.

Synthesis Analysis

The synthesis of related compounds, such as N-arylsulfonyl morpholines and 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, involves multiple steps, including the reaction of aromatic ketones with aldehydes, followed by condensation with other reagents like hydroxylamine hydrochloride and formaldehyde . The synthesis routes are designed to introduce the morpholine ring and sulfonyl group into the final structure, which are key features of the target compound.

Molecular Structure Analysis

The molecular structure of N-arylsulfonyl morpholines, which are closely related to N-benzyl-4-(morpholine-4-sulfonyl)aniline, has been characterized by X-ray crystallography. These studies reveal a chair conformation of the six-membered ring, a flattened pyramidal orientation of the nitrogen atom, and the sulfonyl group in an equatorial position . The orientation of the sulfonyl group and the conformation of the morpholine ring are crucial for the compound's properties.

Chemical Reactions Analysis

The chemical reactivity of compounds with a morpholine ring and a sulfonyl group is influenced by the electronic effects of substituents. For instance, the inversion barrier of the morpholine ring is affected by the electron-withdrawing power of the substituents, which can be studied using (1)H NMR spectroscopy . These electronic effects are important for understanding the reactivity and potential interactions of N-benzyl-4-(morpholine-4-sulfonyl)aniline with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-benzyl-4-(morpholine-4-sulfonyl)aniline are influenced by their molecular structure. The presence of the sulfonyl group and the morpholine ring can affect properties such as solubility, boiling point, and stability. The antimycobacterial activity of related compounds suggests that the morpholine ring plays a significant role in their biological activity, which could be relevant for the target compound as well . Quantitative structure-activity relationship (QSAR) investigations can provide insights into the relationship between the compound's structure and its activity .

科学研究应用

小标题

苯胺和偶氮染料接触接触苯胺 (Bz) 和偶氮染料的工人被发现具有大量的血红蛋白 (Hb) 加合物,表明接触了这些化合物。该研究重点分析了 Bz 及其代谢物形成的加合物,揭示了潜在的职业危害,并提供了对 Bz 和偶氮染料接触中涉及的代谢途径的见解 (Beyerbach 等,2005)。

抗氧化能力测定

小标题

ABTS/PP 脱色测定一项关于基于 ABTS 的抗氧化能力测定的全面综述阐明了该测定的反应途径。该研究重点介绍了某些抗氧化剂与 ABTS 的特定反应,促进了整体抗氧化能力。这篇综述还指出了由于偶联等特定反应导致比较抗氧化剂时存在的潜在偏差,从而为基于 ABTS 的测定在评估抗氧化系统中的正确应用和解释提供了依据 (Ilyasov 等,2020)。

抗氧化活性中的分析方法

小标题

抗氧化剂测试的全面综述一项批判性综述提出了用于确定抗氧化活性的各种测试,讨论了每种方法的机制、适用性以及优缺点。这种详细的介绍旨在通过阐明方法及其在各个科学领域的适当应用来指导未来的研究,从而帮助进行抗氧化剂分析和确定复杂样品的抗氧化能力 (Munteanu & Apetrei,2021)。

吗啉衍生物的药理学特征

小标题

吗啉和吡喃衍生物的生物活性一项综述总结了吗啉衍生物的药理学特征,强调了吗啉和吡喃类似物在生物化学中的重要性,因为它们具有广泛的应用。该综述提供了有关方法学和药效团活动的最新的信息,为未来在设计和合成具有强大生物活性的新型吗啉和吡喃衍生物方面的研究工作提供支持 (Asif & Imran,2019)。

作用机制

Target of action

Compounds with similar structures, such as those containing a morpholine ring, are often used in medicinal chemistry due to their ability to interact with various biological targets .

Biochemical pathways

Morpholine derivatives are known to be involved in a variety of biological activities .

Result of action

Compounds with similar structures have been used in the development of various drugs, suggesting that this compound could potentially have therapeutic effects .

安全和危害

The safety and hazards associated with “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or contacted with skin .

属性

IUPAC Name |

N-benzyl-4-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZILDAUKNFCVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)